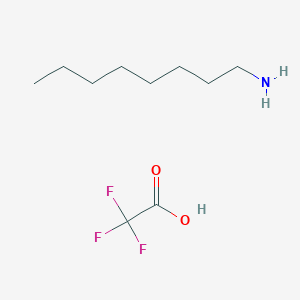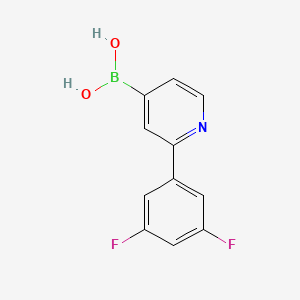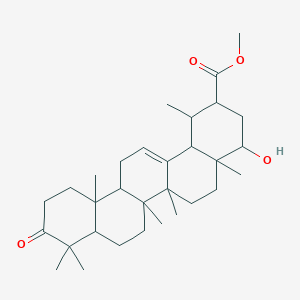
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiazole ring and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-methyl-5-(thiazol-4-yl)phenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Lithiation: The brominated intermediate is then treated with an organolithium reagent, such as n-butyllithium, to form the corresponding lithium species.
Borylation: The lithium species is subsequently reacted with a boron source, such as trimethyl borate or boron trichloride, to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura cross-coupling reactions to form biaryl compounds. The reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like tetrahydrofuran or dimethylformamide).
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction of the boronic acid group can yield the corresponding borane or boronate ester.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, dichloromethane.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Borane or Boronate Esters: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to release the coupled product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
(3-Methyl-5-(thiazol-4-yl)phenyl)boronic acid can be compared with other boronic acids and thiazole-containing compounds:
Phenylboronic Acid: Lacks the thiazole and methyl substituents, making it less versatile in certain synthetic applications.
Thiazole-Containing Compounds: Such as thiazole-4-boronic acid, which lacks the phenyl and methyl groups, resulting in different reactivity and applications.
Biaryl Boronic Acids: Such as 4-biphenylboronic acid, which has a different substitution pattern, affecting its coupling efficiency and product profile.
Propiedades
Fórmula molecular |
C10H10BNO2S |
|---|---|
Peso molecular |
219.07 g/mol |
Nombre IUPAC |
[3-methyl-5-(1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO2S/c1-7-2-8(10-5-15-6-12-10)4-9(3-7)11(13)14/h2-6,13-14H,1H3 |
Clave InChI |
PMWLKZNPNQYWFM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C2=CSC=N2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


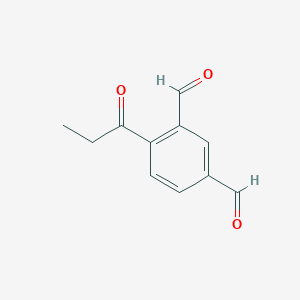
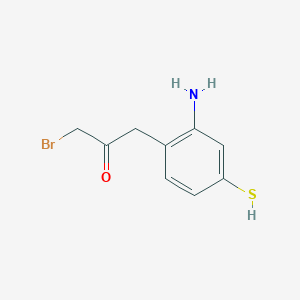
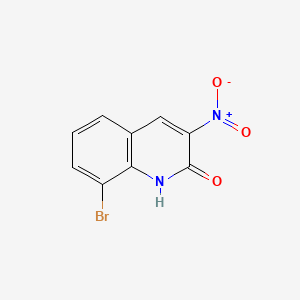
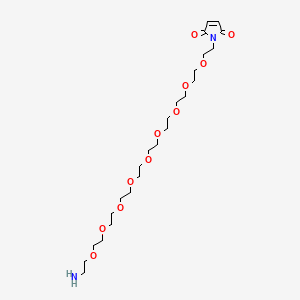

![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)


![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)


